



# Application Notes and Protocols: In Vitro Angiogenesis Assay Using GR24

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GR24     |           |
| Cat. No.:            | B8049602 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The study of angiogenesis is paramount in the development of novel therapeutic strategies. The synthetic strigolactone analog, **GR24**, has emerged as a potent inhibitor of angiogenesis.[1][2] These application notes provide a detailed protocol for assessing the anti-angiogenic properties of **GR24** using an in vitro tube formation assay, a widely used method to model the reorganization phase of angiogenesis.

GR24 exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1][2] Specifically, GR24 inhibits the phosphorylation of VEGFR2, which subsequently reduces the activation of Focal Adhesion Kinase (FAK), a key regulator of cell migration, proliferation, and survival.[1][2] Furthermore, GR24 promotes a quiescent endothelial cell phenotype by increasing the surface expression of vascular endothelial-cadherin (VE-cadherin) and platelet and endothelial cell adhesion molecule 1 (PECAM-1).[1]

## Data Presentation: Anti-Angiogenic Activity of GR24

The following table summarizes the quantitative data on the inhibitory effects of **GR24** on various aspects of angiogenesis.



| Assay Type                | Cell<br>Line/Model                           | GR24<br>Concentration | Observed<br>Effect                                                 | Reference |
|---------------------------|----------------------------------------------|-----------------------|--------------------------------------------------------------------|-----------|
| In Vitro<br>Proliferation | Bovine Aortic<br>Endothelial Cells<br>(BAEC) | ~72 μM                | IC50 for cell proliferation inhibition                             | [2]       |
| In Vivo<br>Angiogenesis   | Zebrafish Model                              | 10 μΜ                 | 100% inhibition<br>of distal<br>intersegmental<br>vessel formation | [2]       |
| In Vivo<br>Angiogenesis   | Chicken Chorioallantoic Membrane (CAM)       | 25 nmol/CAM           | >90% inhibition of angiogenesis                                    | [2]       |

# Signaling Pathway and Experimental Workflow GR24 Signaling Pathway in Endothelial Cells

The following diagram illustrates the proposed mechanism of action for **GR24** in inhibiting angiogenesis in endothelial cells. **GR24** disrupts the VEGF-induced signaling cascade by inhibiting the phosphorylation of VEGFR2, leading to a downstream reduction in FAK activation and subsequent inhibition of endothelial cell migration, proliferation, and tube formation.





Click to download full resolution via product page

GR24 inhibits angiogenesis by blocking VEGFR2 signaling.

## **Experimental Workflow: In Vitro Tube Formation Assay**

The following diagram outlines the key steps for performing an in vitro angiogenesis assay to evaluate the effect of **GR24** on endothelial cell tube formation.





Click to download full resolution via product page

Workflow for the in vitro tube formation assay with GR24.

# **Experimental Protocols Materials**

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)



- Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel®)
- GR24 (prepare stock solution in DMSO)
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- Calcein AM (for fluorescence imaging)
- 96-well tissue culture plates
- Sterile pipette tips and tubes
- Incubator (37°C, 5% CO2)
- Fluorescence microscope with image analysis software

## **Preparation of Reagents**

- **GR24** Stock Solution: Prepare a 10 mM stock solution of **GR24** in sterile DMSO. Store at -20°C. Further dilute in endothelial cell growth medium to achieve desired final concentrations (e.g., 1 μM, 5 μM, 10 μM, 25 μM). Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent-induced toxicity.
- Endothelial Cell Culture: Culture HUVECs in EGM-2 medium according to the supplier's instructions. Use cells between passages 3 and 6 for optimal performance.

## In Vitro Tube Formation Assay Protocol

- · Coating the 96-well Plate:
  - Thaw the BME on ice overnight at 4°C.
  - Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.
  - $\circ$  Using a pre-chilled pipette tip, add 50  $\mu$ L of BME to each well of the 96-well plate on ice. Ensure the entire bottom of the well is covered.



- Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize into a gel.
- Cell Preparation and Seeding:
  - Harvest HUVECs from a sub-confluent culture flask using Trypsin-EDTA.
  - Neutralize the trypsin and centrifuge the cells.
  - Resuspend the cell pellet in serum-free endothelial cell medium and perform a cell count.
  - Prepare a cell suspension of 1 x 10<sup>5</sup> to 2 x 10<sup>5</sup> cells/mL in endothelial cell growth medium.
  - Prepare different treatment groups by adding the desired final concentrations of GR24 to the cell suspension. Include a vehicle control (medium with the same final concentration of DMSO).

#### Tube Formation:

- Carefully add 100 μL of the cell suspension (containing GR24 or vehicle) to each well of the BME-coated 96-well plate. This results in 1 x 10<sup>4</sup> to 2 x 10<sup>4</sup> cells per well.
- Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours. Monitor tube formation periodically under a microscope.
- Visualization and Quantification:
  - After the incubation period, carefully remove the medium from the wells.
  - Wash the cells gently with PBS.
  - Add 100 μL of Calcein AM solution (e.g., 2 μg/mL in PBS) to each well and incubate for 30 minutes at 37°C.
  - Acquire images of the tube network in each well using a fluorescence microscope.
  - Quantify the extent of tube formation using an image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters to measure include:



- Total tube length
- Number of branch points
- Total number of loops

## **Troubleshooting**

- Problem: No or poor tube formation in the control group.
  - Possible Cause: Endothelial cells are of a high passage number or are not healthy.
  - Solution: Use low-passage endothelial cells (P3-P6) and ensure they are in the logarithmic growth phase.
- Problem: BME gel is not solidifying properly.
  - Possible Cause: BME was not kept on ice, or the plate was not pre-chilled.
  - Solution: Ensure all BME handling is done on ice with pre-chilled plates and tips.
- Problem: High background fluorescence.
  - Possible Cause: Incomplete removal of Calcein AM solution.
  - Solution: Gently wash the wells with PBS after Calcein AM incubation.

## Conclusion

The in vitro tube formation assay is a robust and reproducible method for evaluating the antiangiogenic potential of compounds like **GR24**. By following this detailed protocol, researchers can obtain quantitative data on the inhibitory effects of **GR24** on endothelial cell network formation, providing valuable insights into its mechanism of action and therapeutic potential in angiogenesis-dependent diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. The strigolactone analog GR-24 inhibits angiogenesis in vivo and in vitro by a mechanism involving cytoskeletal reorganization and VEGFR2 signalling PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vitro Angiogenesis Assay Using GR24]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8049602#in-vitro-angiogenesis-assay-using-gr24]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com